molecular formula C28H32N2O2 B11127349 1-(3,4-dimethoxybenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

1-(3,4-dimethoxybenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

Cat. No.: B11127349
M. Wt: 428.6 g/mol
InChI Key: VBDKOJYNKBIGLX-UHFFFAOYSA-N
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Description

1-[(3,4-DIMETHOXYPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzodiazole core substituted with methoxyphenyl and methylpropylphenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[(3,4-DIMETHOXYPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often employing catalysts and automated processes to streamline the synthesis.

Chemical Reactions Analysis

1-[(3,4-DIMETHOXYPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-[(3,4-DIMETHOXYPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

    Medicine: Its structural features may allow it to interact with specific biological targets, making it useful in the development of pharmaceuticals.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(3,4-DIMETHOXYPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-[(3,4-DIMETHOXYPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives, such as:

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical and biological properties. The unique combination of substituents in 1-[(3,4-DIMETHOXYPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE may confer distinct advantages in specific applications, such as enhanced biological activity or improved stability.

Properties

Molecular Formula

C28H32N2O2

Molecular Weight

428.6 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole

InChI

InChI=1S/C28H32N2O2/c1-19(2)16-21-10-13-23(14-11-21)20(3)28-29-24-8-6-7-9-25(24)30(28)18-22-12-15-26(31-4)27(17-22)32-5/h6-15,17,19-20H,16,18H2,1-5H3

InChI Key

VBDKOJYNKBIGLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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